molecular formula C8H7ClN2 B11915108 5-Chloro-1h-indol-1-amine CAS No. 119229-70-8

5-Chloro-1h-indol-1-amine

Cat. No.: B11915108
CAS No.: 119229-70-8
M. Wt: 166.61 g/mol
InChI Key: RAQJUUBNJUGZGQ-UHFFFAOYSA-N
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Description

Historical Trajectories and Seminal Methodologies in Indole (B1671886) Annulation Chemistry

The synthesis of the indole nucleus has been a subject of intense investigation for over a century, leading to the development of a rich portfolio of named reactions that have become fundamental tools for organic chemists. These seminal methodologies laid the groundwork for the synthesis of complex indolic structures, including halogenated and aminated derivatives.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is arguably the most famous and widely used method for preparing indoles. numberanalytics.comwikipedia.orgchemistrylearner.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.com The versatility of the Fischer synthesis allows for the preparation of a wide variety of substituted indoles by simply changing the substituents on the arylhydrazine and the carbonyl compound.

Another classic approach is the Reissert indole synthesis , which provides a route to indoles from o-nitrotoluenes and diethyl oxalate. wikipedia.orgresearchgate.net The initial condensation is followed by a reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.org While effective, this method is often limited by the availability of the starting materials and the harsh reaction conditions required.

The Hegedus indole synthesis , a more modern addition, utilizes a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines. wikipedia.orgthieme-connect.com This transition-metal-catalyzed approach offers a powerful tool for constructing the indole ring under milder conditions and has been applied to the synthesis of complex natural products. thieme-connect.com

These and other classical methods, such as the Madelung, Bischler-Mohlau, and Leimgruber-Batcho syntheses, have been instrumental in the advancement of indole chemistry. bhu.ac.incambridge.org The continuous refinement of these historical methods and the development of novel annulation strategies remain an active area of research, driven by the enduring importance of the indole scaffold.

Table 1: Seminal Indole Annulation Methodologies

Synthesis MethodYear DiscoveredKey ReactantsGeneral Product
Fischer Indole Synthesis1883Phenylhydrazine, Aldehyde/KetoneSubstituted Indoles
Reissert Indole Synthesis1897o-Nitrotoluene, Diethyl oxalateIndole-2-carboxylic acids
Hegedus Indole Synthesis1976o-Alkenyl anilineSubstituted Indoles

Evolution of Synthetic Strategies for Halogenated Indole Systems

Halogenated indoles are crucial building blocks in organic synthesis and are found in numerous bioactive natural products and pharmaceuticals. researchgate.netacs.org The introduction of a halogen atom onto the indole ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making the development of selective halogenation methods a key research focus.

Historically, the direct halogenation of indoles often led to mixtures of products due to the high reactivity of the indole nucleus. However, modern synthetic chemistry has provided a range of sophisticated strategies for the regioselective halogenation of indoles. These methods can be broadly categorized as follows:

Electrophilic Halogenation: This is the most direct approach, employing reagents like N-halosuccinimides (NCS, NBS, NIS) to introduce chlorine, bromine, or iodine atoms. acs.org The regioselectivity of these reactions can often be controlled by the choice of solvent, temperature, and the protecting group on the indole nitrogen. organic-chemistry.org

Transition-Metal-Catalyzed Halogenation: The use of transition metals, such as palladium and rhodium, has enabled the C-H functionalization of indoles with high regioselectivity. nih.govresearchgate.net These methods often employ directing groups to guide the halogenation to specific positions on the indole ring that are otherwise difficult to access. acs.org

Enzymatic Halogenation: Biocatalysis offers an environmentally benign alternative for the selective halogenation of indoles. nih.gov Halogenase enzymes can catalyze the halogenation of arenes under mild conditions with excellent regioselectivity. nih.gov

Recent advancements have focused on developing greener and more efficient halogenation protocols. For instance, the use of oxone-halide systems provides an eco-friendly method for the synthesis of 2- or 3-haloindoles. acs.org Furthermore, novel strategies such as halogen-atom transfer (XAT) using aryl diazonium salts have emerged for the preparation of densely functionalized indoles. nih.gov

Table 2: Modern Strategies for Indole Halogenation

StrategyCatalyst/ReagentKey Features
Directed C-H HalogenationPalladium(II) acetate, N-halosuccinimidesHigh regioselectivity at the C4-position. acs.org
Rhodium-Catalyzed Halogenation[RhCp*Cl2]2, N-halosuccinimidesSelective C7 halogenation of indolines. researchgate.net
Green HalogenationOxone-halide systemEnvironmentally friendly, selective for C2 or C3. organic-chemistry.org
Enzymatic HalogenationHalogenase enzymes (e.g., RebH)Biocatalytic, high selectivity, mild conditions. nih.gov

Position of N-Aminated Indole Scaffolds in Modern Organic Synthesis

While much of the focus in indole chemistry has been on substitutions at the carbon framework, modifications at the N1-position have gained significant traction. N-aminated indoles, and their oxidized counterparts, N-hydroxyindoles, are a particularly interesting class of compounds with unique reactivity and potential applications. researchgate.netlookchem.com

The synthesis of N-aminoindoles can be challenging, but several methods have been developed. One common approach involves the N-amination of a pre-formed indole ring using reagents like O-(diphenylphosphinyl)hydroxylamine. researchgate.net More recently, catalytic methods for the synthesis of N-aryl-1-aminoindoles have been reported. rsc.org The development of atropenantioselective N-acylation reactions has also enabled the synthesis of chiral N-aminoindoles with stereogenic N-N axes. acs.org

N-aminated indoles serve as versatile synthetic intermediates. For example, they can be used in cascade reactions to construct complex polycyclic indole derivatives. researchgate.net The amino group at the N1-position can also influence the reactivity of the indole ring, enabling novel transformations.

Furthermore, N-aminoindoles and related structures have shown promising biological activity. For instance, certain aminoindoles have been identified as potent antimalarial agents. nih.gov The unique structural and electronic properties of the N-amino group make these scaffolds attractive for the design of new therapeutic agents. The exploration of N-N axially chiral indoles has also opened new avenues in medicinal chemistry, with some enantiopure N-aminoindole products exhibiting antibacterial activities. acs.orgresearchgate.net

The synthesis and application of N-aminated indoles represent a growing field within heterocyclic chemistry, offering opportunities for the discovery of new reactions and bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

119229-70-8

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

5-chloroindol-1-amine

InChI

InChI=1S/C8H7ClN2/c9-7-1-2-8-6(5-7)3-4-11(8)10/h1-5H,10H2

InChI Key

RAQJUUBNJUGZGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2N)C=C1Cl

Origin of Product

United States

Strategic Synthesis and Reaction Pathways of 5 Chloro 1h Indol 1 Amine and Its Proximate Analogs

Precursor Synthesis and Halogenation Methodologies

The initial phase in the synthesis of 5-Chloro-1H-indol-1-amine focuses on the construction of a chlorinated indole (B1671886) or a suitable precursor. This involves precise control over the placement of the chlorine atom on the benzene (B151609) ring of the indole scaffold.

Regioselective Chlorination of Indole Precursors

Achieving regioselective chlorination of the indole core is a fundamental challenge. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, but controlling the position of substitution requires specific strategies. The most common site for electrophilic substitution on an unsubstituted indole is the C3 position. Therefore, direct chlorination often requires protecting groups or directing groups to achieve substitution at other positions, such as C5.

Enzymatic halogenation presents a green chemistry alternative, offering high regioselectivity under mild, aqueous conditions. nih.gov Halogenase enzymes can introduce chlorine at specific positions on the indole ring, avoiding the need for harsh reagents and complex protection-deprotection schemes. nih.gov For instance, the tryptophan 7-halogenase (PrnA) provides a mechanism for regioselective chlorination. nih.gov

Another powerful strategy involves metal-catalyzed C-H functionalization. Copper-catalyzed methods, for example, can achieve regioselective C2-H chlorination of indoles using a pyrimidine (B1678525) directing group and para-toluenesulfonyl chloride (TsCl) as the chlorine source. organic-chemistry.org This approach demonstrates high functional group tolerance and delivers structurally diverse chlorinated indoles. organic-chemistry.org

Synthesis of Halogenated Isatin (B1672199) Intermediates (e.g., 5-Chloro-1H-indole-2,3-dione)

A highly effective and common route to 5-substituted indoles proceeds through a halogenated isatin intermediate. 5-Chloro-1H-indole-2,3-dione, also known as 5-chloroisatin (B99725), is a pivotal precursor for the target molecule. Its synthesis is well-established, with the Sandmeyer methodology being one of the oldest and most frequently used methods. scielo.br This process typically starts with a substituted aniline. For 5-chloroisatin, the synthesis begins with 4-chloroaniline, which reacts with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide. scielo.br This intermediate is then cyclized in the presence of concentrated sulfuric acid to yield 5-chloroisatin in good yields. scielo.br

The Stolle procedure offers an alternative pathway, involving the condensation of an arylamine with oxalyl chloride to form a chlorooxalylanilide, which is then cyclized using a Lewis acid like aluminum trichloride. nmc.gov.in Modern methods also include the oxidation of indole derivatives. For example, an I2/TBHP-mediated oxidation of indoles can afford isatins in moderate to good yields. organic-chemistry.org

5-Chloroisatin is a versatile building block, with its two carbonyl groups (a keto group at C3 and a lactam at C2) providing multiple points for further modification. nih.gov

N-Amination and N-Functionalization Techniques

With the chlorinated precursor in hand, the next critical stage is the introduction of the amino group at the N1 position of the indole ring.

Direct N-Amination Strategies for Indole Systems

Directly forming the N-N bond at the indole nitrogen can be accomplished through several methods. A survey of electrophilic amination reagents has shown that monochloramine (NH₂Cl) is particularly effective for the N-amination of various substituted indoles and pyrroles, with yields ranging from 45% to 97%. nih.gov

Another innovative approach is a redox amination strategy that involves the reaction of nitrosobenzenes with indolines under Brønsted acid catalysis. nih.gov This method leverages the reducing power inherent to the indoline (B122111) structure to facilitate N-N bond formation under mild conditions, leading to N-aryl-1-aminoindoles. nih.gov A metal-free strategy based on the oxidative cyclization of electron-rich α-arylhydrazones promoted by phenyliodine bis(trifluoroacetate) (PIFA) also provides a direct route to N-amino-1H-indoles, bypassing the need for pre-functionalized substrates.

Derivatization from Indole-2,3-dione Derivatives

The most common pathway to this compound involves the chemical modification of 5-chloro-1H-indole-2,3-dione. The reactivity of the C3-carbonyl group is typically exploited first. For example, condensation of 5-chloroisatin with various amines or hydrazides can form Schiff bases. researchgate.net

The synthesis of the N-amino group can be envisioned through a reduction of a suitable nitrogen-containing derivative. A plausible route involves the reaction of 5-chloroisatin with a nitrogen nucleophile like hydrazine (B178648) or hydroxylamine. The resulting hydrazone or oxime at the C3 position can then undergo reductive cyclization or rearrangement to form the 1-aminoindole (B1208307) ring system. The chemistry of isatins is rich with transformations that involve nucleophilic addition at the C3 position, which can be followed by cyclization, with or without the cleavage of the N1-C2 bond. scielo.br

Phase Transfer Catalysis in N-Alkylation and N-Derivatization

Phase Transfer Catalysis (PTC) is a highly efficient technique for the N-functionalization of indole systems, particularly for N-alkylation of isatin and its derivatives. This method is advantageous for reactions between reagents in immiscible phases, using a phase-transfer agent to shuttle one reactant to the other phase.

The N-alkylation of 5-chloroisatin has been successfully carried out using various alkylating agents like benzyl (B1604629) chloride, methyl iodide, and long-chain bromoalkanes under PTC conditions. These reactions typically use potassium carbonate (K₂CO₃) as a mild base and tetra-n-butylammonium bromide (TBAB) as the catalyst in a solvent like N,N-dimethylformamide (DMF). This approach provides good to excellent yields of N-alkylated 5-chloroisatin derivatives. researchgate.netijaems.com Another solid-supported base system, potassium fluoride (B91410) on alumina (B75360) (KF/alumina), has also been effectively used for the N-alkylation of isatins, including 5-chloroisatin, with reagents like benzyl chloride. arkat-usa.org

Table 1: N-Alkylation of 5-Chloro-1H-indole-2,3-dione using Phase Transfer Catalysis This table is interactive. You can sort and filter the data.

Alkylating Agent Catalyst System Solvent Yield (%) Reference
Allyl bromide K₂CO₃ / TBAB DMF 89 researchgate.net
Propargyl bromide K₂CO₃ / TBAB DMF 88 researchgate.net
Benzyl chloride KF/alumina Acetonitrile 65 arkat-usa.org
Various bromoalkanes K₂CO₃ / TBAB DMF Good
Methyl iodide K₂CO₃ / TBAB DMF Good

Green Chemistry Approaches in Indole N-Substitution

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of N-substituted indoles to minimize environmental impact. These approaches focus on the use of less hazardous chemicals, solvent-free conditions, and recyclable catalysts.

One notable green method involves the use of microwave irradiation to accelerate reactions, often leading to higher yields in shorter timeframes compared to conventional heating. tandfonline.com For instance, the N-alkylation of 5-chloroisatin, a precursor for indole derivatives, has been efficiently carried out using various alkyl halides under phase transfer catalysis (PTC) conditions, often employing microwave heating to drive the reaction. researchgate.net

Solvent choice is another critical aspect of green synthesis. The substitution of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more benign alternatives such as water, ethanol (B145695), or bio-based solvents like Cyrene is a key strategy. researchgate.net For example, a greener one-pot, four-component synthesis of 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives has been developed using the recyclable catalyst Amberlyst A-15 under microwave irradiation. tandfonline.com Similarly, L-proline has been used as a catalyst for the synthesis of 3-substituted indoles in ethanol at room temperature, offering an environmentally friendly protocol. researchgate.net

The use of recyclable catalysts is a cornerstone of green chemistry. Nano-TiO2 has been employed as an efficient and reusable catalyst for the synthesis of bis(indolyl)methanes under solvent-free conditions. beilstein-journals.org The catalyst could be recovered and reused for multiple cycles without a significant drop in activity. This approach not only reduces waste but also improves the economic viability of the process.

CatalystReaction TypeGreen FeaturesReference
Amberlyst A-15One-pot four-component condensationRecyclable catalyst, Microwave irradiation tandfonline.com
L-prolineCondensationEnvironmentally friendly solvent (ethanol), Room temperature researchgate.net
nano-TiO2Synthesis of bis(indolyl)methanesSolvent-free, Recyclable catalyst beilstein-journals.org

Multi-Component Reactions and Cascade Processes for Complex Indole-Amine Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient for building complex molecules like indole-amine architectures. nih.gov These reactions are atom-economical and can rapidly generate diverse chemical libraries. nih.govresearchgate.net

A notable example is the Ugi four-component reaction, which has been utilized to synthesize tetrazole indoles. rsc.org This reaction brings together an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form a complex product in a single step. Such strategies are particularly valuable in drug discovery for the rapid synthesis of novel compounds.

Cascade reactions, where a series of intramolecular transformations occur sequentially in a one-pot setting, also play a crucial role in constructing complex indole derivatives. These processes can lead to the formation of multiple rings and stereocenters with high efficiency and selectivity. For instance, a three-component cascade reaction involving in situ-formed enamines and 2,3-diketoesters has been used to synthesize 5-vinyl-pyrrole and 4-hydroxy-indole derivatives. rsc.org

The synthesis of indole-fused seven-membered heterocycles has been achieved through an MCR involving 3-methylindole, formaldehyde, and an amine hydrochloride salt. rsc.org This demonstrates the power of MCRs to construct not only the core indole structure but also to elaborate it into more complex polycyclic systems.

Reaction NameComponentsProduct TypeReference
Ugi-tetrazole four-component reactionAmine, Carbonyl, Isocyanide, Carboxylic acidTetrazole indoles rsc.org
Three-component cascadeEnamine, 2,3-diketoester5-vinyl-pyrrole and 4-hydroxy-indole derivatives rsc.org
MCR for indole-fused heterocycles3-methylindole, Formaldehyde, Amine hydrochlorideIndole-fused oxadiazepine derivatives rsc.org

Catalytic Approaches in 5-Chloro-1H-indole-1-amine Synthesis

Catalysis is a powerful tool for the selective functionalization of indole rings, enabling the synthesis of complex derivatives like this compound. Both transition metal catalysis and organocatalysis have been extensively explored for this purpose.

Transition Metal Catalysis in Indole Functionalization (e.g., Copper-catalyzed annulative amination)

Transition metals, particularly copper and palladium, have been widely used to catalyze C-N bond formation in indole synthesis. Copper-catalyzed N-arylation of indoles is a well-established method for creating N-arylindoles from aryl halides. nih.gov This reaction often utilizes ligands such as diamines to facilitate the catalytic cycle. nih.gov

A tandem reaction sequence involving the initial condensation of a primary amine with an α-(o-haloaryl)ketone or aldehyde, followed by an intramolecular copper-catalyzed aryl amination, provides a direct route to N-substituted indoles. nih.gov This method is versatile, accommodating a range of anilines and alkyl amines. nih.gov

Palladium-catalyzed reactions have also been instrumental in indole functionalization. A palladium-/copper-catalyzed intermolecular C–H amination of indoles has been developed to produce 2-amino-substituted indoles with excellent regioselectivity. acs.org Furthermore, a domino synthesis of 1-phenyl-1H-indol-2-amine derivatives from 2-(2-bromophenyl)acetonitriles has been achieved using a palladium-catalyzed Buchwald-Hartwig type coupling followed by an intramolecular nucleophilic reaction. rsc.org

Copper-catalyzed annulative amination reactions have also been employed. For instance, the [3+2] annulation of indoles with donor-acceptor cyclopropanes, catalyzed by a BOX/Cu(II) complex, yields C2, C3-fused indolines. sioc-journal.cn

Metal CatalystReaction TypeKey FeaturesReference
Copper(I) iodideIntramolecular aryl aminationTandem reaction, High yields nih.gov
Palladium/CopperIntermolecular C-H aminationHigh regioselectivity for 2-aminoindoles acs.org
PalladiumDomino Buchwald-Hartwig coupling/cyclizationOne-pot synthesis of 1-phenyl-1H-indol-2-amines rsc.org
BOX/Cu(II)[3+2] AnnulationSynthesis of C2, C3-fused indolines sioc-journal.cn

Organocatalysis in N-Heterocyclic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to metal catalysis. bohrium.com N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that have been widely applied in the synthesis of heterocyclic systems. bohrium.commdpi.com

NHCs are typically generated in situ from the deprotonation of azolium salts and can catalyze a variety of transformations. nih.gov One of the classic examples is the benzoin (B196080) condensation, where an NHC catalyzes the coupling of two aldehydes. acs.org The key intermediate in many NHC-catalyzed reactions is the Breslow intermediate, which is formed by the addition of the NHC to a carbonyl compound. mdpi.comacs.org

In the context of indole chemistry, organocatalysts like L-proline have been used to catalyze the regioselective synthesis of substituted indolyl-4H-chromene scaffolds. rsc.org Chiral Brønsted acids have been employed in asymmetric three-component reactions to produce chiral indole derivatives. rsc.org

The versatility of NHC catalysis extends to oxidative reactions. Oxidative NHC catalysis allows for the synthesis of esters, amides, and other functional groups from aldehydes. mdpi.com This approach often involves the generation of an acylazolium ion intermediate, which is a highly reactive electrophile.

OrganocatalystReaction TypeMechanism/Key IntermediateReference
N-Heterocyclic Carbene (NHC)Benzoin condensation, Oxidative acylationBreslow intermediate, Acylazolium ion mdpi.comacs.org
L-prolineRegioselective synthesis of indolyl-4H-chromenesEnamine catalysis rsc.org
Chiral Brønsted acidAsymmetric three-component reactionIminium ion activation rsc.org

Advanced Mechanistic and Kinetic Investigations in 5 Chloro 1h Indol 1 Amine Chemistry

Reaction Mechanism Elucidation for N-Amination Reactions

The introduction of an amino group onto the nitrogen atom of an indole (B1671886) ring (N-amination) is a synthetically important transformation. The mechanism for forming N-aminated indoles, such as 5-Chloro-1H-indol-1-amine, typically proceeds through a nucleophilic attack by an indolide anion on an electrophilic aminating agent.

A common method for N-amination involves the use of chloramine (B81541) (NH₂Cl), which can be generated in situ. google.com In a phase-transfer catalysis system, the indole substrate is present in an organic solvent, while the chloramine is generated in an aqueous layer from the oxidation of ammonia (B1221849) with sodium hypochlorite (B82951) (NaOCl). google.com The reaction proceeds via the following key steps:

Deprotonation: The indole's N-H proton is acidic and can be removed by a base (e.g., sodium hydroxide) to form a resonance-stabilized indolide anion. The presence of the electron-withdrawing chloro group at the C5 position increases the acidity of the N-H proton compared to unsubstituted indole, facilitating this step.

Phase Transfer: A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., Aliquat 336), transports the indolide anion from the organic phase to the aqueous phase, or facilitates the transfer of the aminating agent to the organic phase. google.com

Nucleophilic Attack: The deprotonated indole nitrogen, acting as a nucleophile, attacks the electrophilic nitrogen of the chloramine molecule. This step forms the new N-N bond, yielding the N-aminated indole product. google.com

This process allows for the efficient synthesis of N-amino indoles under relatively mild conditions. Alternative synthetic routes can involve the cyclization of appropriately substituted precursors, such as the Fischer indole synthesis using a substituted hydrazine (B178648). rsc.org

Kinetics of N-Substituted Indole Formation

While specific kinetic parameters for the N-amination of 5-chloroindole (B142107) are not extensively documented, the principles of reaction kinetics in indole chemistry have been established through related transformations. The rate of N-substituted indole formation is governed by several factors, including the nucleophilicity of the indole, the electrophilicity of the reacting partner, and the reaction conditions.

Kinetic studies on the coupling reactions of substituted indoles reveal that the reaction rate is highly dependent on the electronic nature of the substituents on the indole ring. researchgate.net For instance, a kinetic investigation of the reaction between indoles and superelectrophilic agents showed that electron-donating groups on the indole ring accelerate the reaction, while electron-withdrawing groups, such as the 5-chloro substituent, slow it down. researchgate.net Such studies often employ spectroscopic methods to monitor the concentration of reactants or products over time to determine rate constants.

Furthermore, kinetic isotope effect (KIE) studies are instrumental in identifying the rate-determining step of a reaction. In cobalt-catalyzed C-H activation of indole derivatives, a KIE value significantly greater than one indicated that the C-H bond cleavage is the rate-limiting step in the catalytic cycle. acs.org Similar principles would apply to N-amination, where the nucleophilic attack by the indolide anion is likely the kinetically significant step.

Table 1: Factors Influencing the Kinetics of Indole Substitution Reactions

FactorInfluence on Reaction RateRationale
Indole Substituents Electron-donating groups increase the rate; electron-withdrawing groups (like 5-chloro) decrease the rate.Donating groups enhance the nucleophilicity of the indole ring and the N-H site, while withdrawing groups decrease it. researchgate.netmasterorganicchemistry.com
Steric Hindrance Bulky substituents near the reaction center (e.g., at C2 or C7) can decrease the reaction rate.Steric bulk can impede the approach of the electrophile to the nucleophilic nitrogen atom. nih.gov
Catalyst The choice and concentration of a catalyst (e.g., phase-transfer catalyst) can significantly alter the rate.Catalysts can lower the activation energy of the rate-determining step, for instance, by facilitating inter-phase transport. google.com
Solvent The polarity and coordinating ability of the solvent can affect reaction rates.Solvents can stabilize or destabilize reactants, transition states, and intermediates, thereby influencing the energy barriers of the reaction.

Role of Substituents on Indole Ring in Reaction Pathways

The chloro group at the 5-position of the indole ring plays a critical dual role in dictating the reactivity of this compound. Its influence stems from a combination of inductive and resonance effects.

Inductive Effect (-I): As an electronegative halogen, chlorine exerts a strong electron-withdrawing inductive effect, which deactivates the entire aromatic system towards electrophilic attack compared to unsubstituted indole. masterorganicchemistry.com This effect also increases the acidity of the N-H proton, making deprotonation easier.

Resonance Effect (+R): The lone pairs on the chlorine atom can be donated into the benzene (B151609) ring through resonance. This effect, while weaker than its inductive pull, directs incoming electrophiles to the ortho and para positions relative to the chloro group (C4 and C6). masterorganicchemistry.com

The most reactive site for electrophilic substitution on the indole ring itself is typically the C3 position, which is significantly more nucleophilic than any position on the benzene ring. wikipedia.org The electron-withdrawing nature of the 5-chloro substituent further enhances the relative electrophilicity at C3 by reducing the electron density elsewhere.

Studies comparing the effects of different substituents at the 5-position provide clear evidence of their role. In structure-activity relationship (SAR) studies of indole-2-carboxamides, the presence of an electron-withdrawing group like chlorine or fluorine at the C5-position was found to be crucial for modulating biological activity. acs.org In contrast, an electron-donating group like a methoxy (B1213986) group (-OCH₃) increases the electron density of the indole core. This electronic modulation directly impacts the reaction pathways and rates. For example, in competitive reactions, indole derivatives with electron-donating groups react preferentially over those with electron-withdrawing groups. acs.orgrsc.org

Table 2: Comparative Reactivity based on 5-Position Substituent This table is based on kinetic data from the C-C coupling of 5-substituted indoles with 7-chloro-4,6-dinitrobenzofuroxan (DNBF-Cl). researchgate.net

5-Substituent (X)Substituent EffectRelative Rate Constant (k_rel)
-OCH₃Strong Electron-Donating13,800
-HNeutral (Reference)1,000
-ClElectron-Withdrawing140
-BrElectron-Withdrawing120
-CNStrong Electron-Withdrawing2.5

Investigation of Intermediates and Transition States (e.g., Hydroboration and Protodeborylation)

Advanced mechanistic studies often involve the characterization or computational modeling of short-lived intermediates and transition states. In indole chemistry, reactions involving organoboron compounds are well-studied, providing insight into such transient species.

Hydroboration of indoles is a key transformation used to produce indolines. Mechanistic studies, combining experiments with computational chemistry, have shown that the reaction of indoles with boranes like borane (B79455) dimethyl sulfide (B99878) (BMS) or pinacolborane (HBpin) proceeds through distinct intermediates. organic-chemistry.orgcardiff.ac.uk For N-unsubstituted indoles, the reaction can be complex. Computational studies on 5-chloro-1H-indole revealed a free energy difference of +8.9 kcal/mol for its tautomerization to the more reactive 3H-indole (enamine) form, suggesting this switch is not spontaneous but can be facilitated by a strong Lewis acid. cardiff.ac.uk The hydroboration reaction itself involves the formation of an indole-borane adduct, followed by the addition of the B-H bond across the C2-C3 double bond of the activated indole, leading to a 3-boryl-indoline intermediate. cardiff.ac.uk

Protodeborylation is the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is a critical consideration in indole-boron chemistry. It can be an undesirable side reaction, leading to non-borylated byproducts, particularly when 3-borylated indoles are exposed to palladium catalysts and a base. whiterose.ac.uk Conversely, protodeborylation can be harnessed as a strategic step. For instance, indoles can be di-borylated at multiple positions (e.g., C2 and C7), followed by selective protodeborylation at one position to yield a mono-borylated indole that is otherwise difficult to access directly. nih.gov This selective C-B bond cleavage highlights the nuanced reactivity of intermediates in indole synthesis.

The investigation of these pathways relies heavily on computational chemistry to model the energy profiles of transition states, which are the highest energy points along a reaction coordinate. For example, calculations of the transition states for the isomerization of indole derivatives have helped to explain the observed product ratios. conicet.gov.ar These computational tools allow chemists to visualize the fleeting structures that determine the course and efficiency of a chemical reaction.

Table 3: Calculated Free Energy of Tautomerization for Substituted Indoles cardiff.ac.uk

SubstrateΔG (1H-indole → 3H-indole) [kcal/mol]
5-methoxy-1H-indole6.1
5-fluoro-1H-indole8.4
1H-indole8.6
5-chloro-1H-indole 8.9
6-chloro-1H-indole9.1
5-nitro-1H-indole10.1

Spectroscopic and Diffraction Studies for Structural Elucidation of 5 Chloro 1h Indol 1 Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 5-Chloro-1H-indol-1-amine systems, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assign proton and carbon signals and to establish connectivity within the molecule.

¹H NMR Analysis of N-Indole Protons and Aromatic Shifts

The ¹H NMR spectrum provides valuable information about the protons within the this compound framework. The chemical shifts of the N-H proton of the indole (B1671886) ring and the aromatic protons are particularly diagnostic. In derivatives of 5-chloro-1H-indole, the indole N-H proton typically appears as a broad singlet at a downfield chemical shift, often in the range of δ 9.72-12.31 ppm, due to the deshielding effect of the aromatic ring and the nitrogen atom. tandfonline.comarkat-usa.orgnih.gov For instance, in (E)-5-chloro-N-(4-(dimethylamino)phenethyl)-3-(2-methoxyvinyl)-1H-indole-2-carboxamide, the indole NH proton resonates at δ 9.72 ppm. tandfonline.com

The aromatic protons of the 5-chloroindole (B142107) ring system exhibit characteristic splitting patterns and chemical shifts. The proton at position 4 (H-4) is typically a singlet or a doublet with a small coupling constant, appearing in the range of δ 7.55-8.73 ppm. The proton at position 6 (H-6) usually presents as a doublet of doublets, while the proton at position 7 (H-7) is a doublet. For example, in 5-chloro-1-octylindoline-2,3-dione, the aromatic protons appear as doublets at δ 7.54-7.55 ppm and δ 7.50-7.51 ppm, and a doublet at δ 6.84 ppm. The substitution pattern on the indole nitrogen and other positions on the ring can influence the precise chemical shifts of these aromatic protons. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in 5-Chloro-1H-indole Derivatives

ProtonChemical Shift Range (ppm)MultiplicityReference Compound
Indole N-H9.72 - 12.31br s(E)-5-chloro-N-(4-(dimethylamino)phenethyl)-3-(2-methoxyvinyl)-1H-indole-2-carboxamide tandfonline.com, 2-(5-Chloro-1H-indol-3-yl)-6,7-dimethylquinoxaline arkat-usa.org, N-Benzyl-5-methoxy-1H-indole-2-carbohydrazide nih.gov
H-47.55 - 8.73d or s5-chloro-1-dodecylindoline-2,3-dione
H-6~7.16 - 7.63dd5-Chloro-3-methyl-1H-indole rsc.org
H-7~6.80 - 7.27d5-chloro-1-decylindoline-2,3-dione

¹³C NMR Investigations of Core and Peripheral Carbons

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the 5-chloroindole core and any peripheral substituents are diagnostic. The carbon atom bearing the chlorine (C-5) typically resonates in the range of δ 125.0-129.5 ppm. The other aromatic carbons of the indole ring show signals in the aromatic region (δ 111-150 ppm). For instance, in 5-chloro-1-decylindoline-2,3-dione, the aromatic carbons appear at δ 145.52, 129.39, 125.39, 141.28, 115.58, and 111.40 ppm. The carbonyl carbons in derivatives like 5-chloro-1-alkylindoline-2,3-diones are significantly downfield, appearing around δ 160-185 ppm.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in 5-Chloro-1H-indole Derivatives

CarbonChemical Shift Range (ppm)Reference Compound
C-2~122 - 1285-Chloro-3-methyl-1H-indole rsc.org
C-3~111 - 1155-Chloro-3-methyl-1H-indole rsc.org
C-3a~129 - 1355-chloro-1-dodecylindoline-2,3-dione
C-4~111 - 1255-chloro-1-dodecylindoline-2,3-dione
C-5125.0 - 129.55-Chloro-3-methyl-1H-indole rsc.org, 5-chloro-1-dodecylindoline-2,3-dione
C-6~118 - 1235-chloro-1-dodecylindoline-2,3-dione
C-7~111 - 1125-chloro-1-dodecylindoline-2,3-dione
C-7a~134 - 1505-Chloro-3-methyl-1H-indole rsc.org, 5-chloro-1-dodecylindoline-2,3-dione
C=O (peripheral)160 - 1855-chloro-1-alkylindoline-2,3-diones

2D NMR Techniques (HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within the molecule.

HSQC experiments correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of a proton to its attached carbon. columbia.edu This is particularly useful for distinguishing between the various CH groups in the aromatic ring.

HMBC experiments, on the other hand, reveal correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This information is crucial for piecing together the molecular structure, especially in complex derivatives. For example, an HMBC correlation between the indole N-H proton and the C-2 and C-3 carbons of the indole ring would confirm their proximity. Similarly, correlations between the protons of a substituent on the nitrogen and the carbons of the indole core would establish the point of attachment. These techniques have been used to confirm the structures of various isatin-Schiff base derivatives. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In this compound systems, the IR spectrum typically shows a characteristic N-H stretching vibration for the indole ring in the range of 3200-3400 cm⁻¹. arkat-usa.org Aromatic C-H stretching vibrations are observed around 3050–3100 cm⁻¹. smolecule.com The C-Cl stretching vibration gives a strong absorption in the fingerprint region, typically between 750 and 800 cm⁻¹. smolecule.com Indole ring vibrations (C=C/C=N stretching) appear in the 1450–1600 cm⁻¹ region. smolecule.com In derivatives containing carbonyl groups, such as 5-chloro-1H-indole-2,3-dione, strong C=O stretching bands are observed in the region of 1647-1743 cm⁻¹. arkat-usa.org

Raman spectroscopy provides complementary information to IR spectroscopy. For instance, in 5-chloro-alpha-methyl-1H-indole-3-ethanamine, FT-Raman has been utilized for its characterization. nih.gov

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for Functional Groups in 5-Chloro-1H-indole Systems

Functional GroupVibrational ModeFrequency Range (cm⁻¹)TechniqueReference
Indole N-HStretching3200 - 3400IR arkat-usa.org
Aromatic C-HStretching3050 - 3100IR smolecule.com
C-ClStretching750 - 800IR smolecule.com
Indole Ring (C=C/C=N)Stretching1450 - 1600IR smolecule.com
C=OStretching1647 - 1743IR arkat-usa.org

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern will be observed, with a peak for the ³⁵Cl isotope (M⁺) and a peak for the ³⁷Cl isotope (M+2) in an approximate 3:1 ratio of intensity. This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule.

Fragmentation analysis can provide further structural details. For example, in derivatives of 5-chloro-1H-indole, common fragmentation pathways may involve the loss of the substituent on the nitrogen atom or cleavage of the indole ring. The fragmentation of N"-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide showed a molecular ion peak [M−H]⁻ at m/z 310 and a corresponding isotopic peak for ³⁷Cl at m/z 312. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

For a derivative of this compound to be analyzed by X-ray crystallography, it must first be obtained as a single crystal of suitable quality. The diffraction pattern of X-rays passing through the crystal is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

A crystallographic study of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine revealed that it crystallizes in the monoclinic system. researchgate.net The analysis of the crystal structure provides detailed geometric parameters, such as the planarity of the indole ring and the conformation of the piperazine (B1678402) ring. researchgate.net Such studies are invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice.

Reactivity and Transformational Chemistry of 5 Chloro 1h Indol 1 Amine Derivatives

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

For instance, the chlorosulfonation of 2-phenylindole (B188600) using neat chlorosulfonic acid demonstrates regioselectivity for the C5 position, proceeding through an electrophilic aromatic substitution mechanism that involves protonation at the C3 position. smolecule.com This protonation forms a 2-phenylindolinium cation which then reacts with the electrophile. smolecule.com Halogenation, another common electrophilic substitution, can be achieved using reagents like N-bromosuccinimide (NBS), allowing for selective substitution at various positions on the indole ring under controlled conditions.

Nucleophilic Substitution Reactions Involving the Chlorine Atom

The chlorine atom at the 5-position of the indole ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, its reactivity can be significantly enhanced by complexation with a metal, such as ruthenium. New cyclopentadienylruthenium complexes of 4- or 5-chloroindole (B142107) have been shown to undergo smooth nucleophilic aromatic substitution with a variety of nucleophiles. rsc.orgacs.org This approach opens up avenues for introducing a wide range of functional groups at the 5-position, which would otherwise be difficult to achieve. rsc.orgacs.org

Furthermore, studies on halogenated indoles have indicated that nucleophilic substitution at the 4th and 5th positions can enhance antibacterial activity. nih.gov This suggests that the replacement of the chlorine atom with other functionalities could be a valuable strategy in the development of new therapeutic agents. nih.gov

Reactions at the N-1 Amino Moiety

The N-1 amino group of 1-aminoindoles is a versatile handle for a variety of chemical transformations, including acylation, alkylation, and condensation reactions.

Acylation Reactions

N-acylation of the 1-aminoindole (B1208307) moiety is a common transformation used to introduce an acyl group. wikipedia.org This reaction can be achieved using various acylating agents, such as acyl chlorides and thioesters. nih.govorganic-chemistry.org The selective N-acylation of indoles can be challenging due to the competing reactivity of the C3 position. nih.gov However, methods have been developed for the chemoselective N-acylation of indoles, sometimes requiring specific catalysts or reaction conditions. nih.gov For instance, a mild and efficient N-acylation of indoles using thioesters as a stable acyl source has been reported. nih.gov The synthesis of N-N atropisomeric N-aminoindoles has been achieved through a highly atropenantioselective N-acylation reaction using chiral isothiourea as a catalyst and aroyl chlorides as the acylation reagents. consensus.appacs.org

Reactant Acylating Agent Product Reference
3-methyl-1H-indoleS-methyl butanethioate1-(3-methyl-1H-indol-1-yl)butan-1-one nih.gov
N-aminoindolesAroyl chloridesN-N atropisomeric N-aminoindoles consensus.appacs.org
1-hydroxyindoleAcetic anhydride, pivaloyl chloride, etc.1-acyloxyindoles nih.gov
IndolesAcyl chlorides3-acylindoles organic-chemistry.org

Alkylation Reactions

Alkylation at the N-1 amino group of 1-aminoindoles can be achieved using various alkylating agents. researchgate.net For example, the reaction of 2-aminoindole-3-carbonitriles with DMF-dialkylacetals can lead to N1-alkylation. researchgate.netrsc.org The nature of the product can be influenced by the steric hindrance of the alkylating agent. rsc.org The synthesis of a cationic surfactant has been reported through the alkylation of 5-chloro-1H-indole-2,3-dione with propargyl bromide, followed by further reactions. researchgate.net

Reactant Alkylating Agent Product Reference
2-aminoindole-3-carbonitrilesDMF-dialkylacetalsN1-alkylated indoles researchgate.netrsc.org
5-chloro-1H-indole-2,3-dionePropargyl bromide5-chloro-1-(prop-2-ynyl)indoline-2,3-dione researchgate.net

Condensation Reactions

The N-1 amino group can participate in condensation reactions with carbonyl compounds to form imines or related structures. rsc.org These reactions are fundamental in organic synthesis for the creation of new carbon-nitrogen bonds. For example, the condensation of N-aminoindoles with 1,4-diketones can lead to the synthesis of N-pyrrolylindoles. rsc.org A redox-amination reaction between indolines and nitrosobenzenes, catalyzed by benzoic acid, yields N-aryl-1-aminoindoles. nih.gov

Reactants Product Reaction Type Reference
N-aminoindoles and 1,4-diketonesN-pyrrolylindolesCondensation rsc.org
Indolines and nitrosobenzenesN-aryl-1-aminoindolesRedox-amination/Condensation nih.gov
2-haloanilines and terminal alkynesNitroindoles and aminoindolesIntermolecular cyclization/Condensation researchgate.net

Cycloaddition Reactions of N-Indole Derivatives

N-aminoindoles can participate in cycloaddition reactions, serving as valuable building blocks for the synthesis of more complex heterocyclic systems. Gold-catalyzed formal (4+1) cycloaddition of alkynylcyclohexadienones with N-aminoindoles has been developed for the synthesis of N,N'-bisindoles. researchgate.net This reaction proceeds through a domino aza-Meyer-Schuster rearrangement/aza-Michael addition sequence. researchgate.net Additionally, azomethine ylides generated from the condensation of amines can undergo (3+2) dipolar cycloadditions with various dipolarophiles. nih.gov

Reactants Reaction Type Product Reference
Alkynylcyclohexadienones and N-aminoindolesGold-catalyzed formal (4+1) cycloadditionN,N'-bisindoles researchgate.net
Azomethine ylides and dipolarophiles(3+2) dipolar cycloadditionPyrrolidines nih.gov
Heterocyclic azides and 2-cyanoacetamidinesCycloaddition/Cornforth-type rearrangementN-heteroaryl-1,2,3-triazole-4-carbimidamides beilstein-journals.org

Redox Chemistry of Indole and Indoline (B122111) Systems

The indole nucleus and its reduced form, the indoline system, are susceptible to a variety of redox transformations that are fundamental to their chemical reactivity and synthetic utility. The electron-rich nature of the indole ring makes it prone to oxidation, while the pyrrole (B145914) ring can be selectively reduced to yield the corresponding indoline. Conversely, the indoline system, with its inherent reducing power, can undergo dehydrogenation to regenerate the aromatic indole structure. These redox processes are central to the synthesis and transformation of indole derivatives, including those related to 5-Chloro-1H-indol-1-amine.

Oxidation of the Indole Ring

The oxidation of the indole core can lead to a range of products, depending on the oxidant, the substitution pattern of the indole, and the reaction conditions. Common transformations include oxidation at the C2 and C3 positions of the pyrrole ring, leading to valuable heterocyclic motifs like 2-oxindoles and isatins.

Electrochemical methods offer a controlled approach to indole oxidation. The electrochemical oxidation of 3-substituted indoles in the presence of potassium bromide, for instance, yields the corresponding 2-oxindoles. rsc.org This process is believed to proceed through the electrochemical generation of bromine (Br₂), which reacts with the indole, followed by hydrolysis to give the 2-oxindole product. rsc.orgresearchgate.net Similarly, merging the electrochemical oxygenation of indoles with a complementary oxygen reduction reaction at the cathode allows for the synthesis of isatins, using molecular oxygen as the sole oxidant. acs.org Mechanistic studies of this process suggest a radical-based pathway. acs.org

The substitution on the indole ring significantly influences the outcome of oxidation. Electrochemical oxidation of many 5-substituted indoles, including 5-chloroindole, at a platinum electrode leads to the formation of a redox-active polymeric film. rsc.orgchemicalbook.com Spectroscopic evidence suggests this film is composed of cyclic trimers and longer chains of these linked units. rsc.org The half-wave potential for the reduction of these trimers is linearly dependent on the Hammett substituent constant, indicating that the 5-substituent, such as a chloro group, directly influences the electronic properties and redox potential of the resulting polymer. rsc.org

In biological or biomimetic systems, enzymatic oxidation is also prevalent. Unspecific peroxygenases (UPOs) have been shown to catalyze the oxidation of halogenated indoles. For example, the bioconversion of 5-chloroindole using a UPO yields a turquoise-colored dimeric indigoid dye. mdpi.com The catabolism of 5-chloroindole-3-acetic acid in certain bacteria proceeds via oxidation, first to 5-chloro-dioxindole-3-acetic acid, then to 5-chloro-isatin, and ultimately to 5-chloro-anthranilic acid after further transformations. asm.org

Reduction of the Indole Ring to Indolines

Reduction of the indole nucleus, specifically the C2-C3 double bond, affords the corresponding indoline. This transformation is a key step in many synthetic sequences. A variety of reducing agents and methods can accomplish this, ranging from catalytic hydrogenation to chemical reductants.

Catalytic hydrogenation over platinum or using transfer hydrogenation conditions is a common and efficient method for reducing indoles to indolines. sci-hub.se The use of a Brønsted acid like p-toluenesulfonic acid (pTSA) in conjunction with a platinum-on-carbon catalyst (Pt/C) in water has been shown to be effective. sci-hub.se The acid is believed to protonate the indole at the C3 position, forming a reactive iminium ion that is more readily hydrogenated. sci-hub.se

Chemical reduction methods are also widely employed. Reagents such as zinc in hydrochloric acid (Zn/HCl) or sodium cyanoborohydride in acetic acid (NaCNBH₃/CH₃COOH) can effectively reduce the indole's heterocyclic ring. bhu.ac.in Borane (B79455) reagents, particularly in the presence of a strong acid like trifluoroacetic acid, have proven effective for reducing a wide range of indole compounds to their corresponding indolines, often rapidly and in high yields. google.com This method is particularly useful for indoles bearing aminoalkyl groups, where other hydride reagents might cause side reactions. google.com

The table below summarizes selected methods for the reduction of indole systems to indolines.

Precursor TypeReagent/CatalystConditionsProductReference(s)
Unprotected IndolesPt/C, p-toluenesulfonic acidH₂, H₂OIndolines sci-hub.se
IndoleZn/HCl or NaCNBH₃/CH₃COOHAcidicIndoline bhu.ac.in
Indole CompoundsBorane ComplexTrifluoroacetic acidIndoline Compounds google.com
3,3-disubstituted indolin-2-onesSodium bis(2-methoxyethoxy)aluminum hydrideToluene, 70-110 °C3,3-disubstituted indolines tandfonline.com

Redox Chemistry of the Indoline System

The indoline scaffold is not merely a reduced, inactive form of indole; it possesses its own distinct redox chemistry. Indolines can be oxidized back to the aromatic indole, a process often referred to as dehydrogenation or aromatization. This transformation is a common final step in many indole syntheses. Reagents like chloranil (B122849) or manganese dioxide (MnO₂) are classic choices for this oxidation, though modern methods using catalytic systems with molecular oxygen as the terminal oxidant are also prevalent. organic-chemistry.org

Perhaps more significantly, the indoline ring possesses inherent reducing power that can be harnessed in synthetic transformations. This is exemplified in redox amination reactions, which are particularly relevant to the synthesis of 1-aminoindole derivatives. In a key transformation, indolines react with nitrosoarenes under mild Brønsted acid catalysis to form N-aryl-1-aminoindoles. rsc.orgrsc.org In this N-N bond-forming reaction, the indoline is oxidized to the corresponding indole, thereby acting as the reductant in the process. This strategy exploits the favorable thermodynamics of aromatization to drive the reaction forward, providing a direct route to the 1-aminoindole core from readily available indolines. rsc.orgrsc.org A one-pot synthesis starting from anilines (which are first oxidized to nitroso compounds in situ) and indolines has also been developed. rsc.org

The table below details the scope of this redox amination reaction for the synthesis of N-aryl-1-aminoindoles.

Indoline SubstrateNitrosoarene SubstrateCatalystProductReference(s)
IndolineNitrosobenzeneCamphorsulfonic acid (CSA)1-(Phenylamino)-1H-indole rsc.org
5-MethoxyindolineNitrosobenzeneCSA5-Methoxy-1-(phenylamino)-1H-indole rsc.org
Indoline1-Methyl-2-nitrosobenzeneCSA1-(o-Tolylamino)-1H-indole rsc.org
Indoline1-Chloro-4-nitrosobenzeneCSA1-((4-Chlorophenyl)amino)-1H-indole rsc.org

This redox amination highlights a sophisticated use of the indoline system, where its conversion to the more stable aromatic indole provides the thermodynamic driving force for a synthetically valuable transformation, directly leading to the formation of N-substituted 1-aminoindole structures.

Synthetic Applications of 5 Chloro 1h Indol 1 Amine Scaffolds in Advanced Materials and Chemical Probes

Utilization in Heterocyclic Compound Libraries

The 5-chloroindole (B142107) scaffold is a privileged structure in medicinal chemistry, frequently incorporated into libraries of heterocyclic compounds for biological screening. researchgate.netnih.gov The introduction of a chlorine atom at the 5-position can enhance the pharmacological properties of the resulting molecules. nih.gov The synthesis of diverse derivatives from starting materials like 5-chloro-1H-indole-2,3-dione (5-Chloroisatin) allows for the creation of a wide array of compounds for drug discovery programs. researchgate.net This approach aims to identify novel therapeutic agents for various diseases by systematically modifying the core structure. researchgate.netnih.gov

A key strategy involves the N-alkylation of the 5-chloroindole core to introduce a variety of substituents, thereby generating a library of molecules with diverse chemical properties. researchgate.net For instance, the reaction of 5-chloro-1H-indole-2,3-dione with different alkylating agents under phase transfer catalysis conditions produces a range of N-substituted derivatives in good yields. researchgate.net

Another powerful method for library generation is the reductive amination of 5-chloro-3-formyl indole-2-carboxylate (B1230498) with various primary and secondary amines. mdpi.com This process, followed by further chemical modifications such as saponification and intramolecular coupling, leads to the synthesis of novel 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives. mdpi.com These libraries of compounds have been instrumental in identifying potent inhibitors for biological targets like mutant EGFR/BRAF pathways, which are implicated in several cancers. mdpi.com

The following table showcases a selection of compounds derived from the 5-chloroindole scaffold, illustrating the structural diversity that can be achieved for compound libraries.

Table 1: Examples of 5-Chloroindole Derivatives for Heterocyclic Compound Libraries This table is interactive. Click on the headers to sort the data.

Compound Name Starting Material Synthetic Approach Resulting Scaffold Source(s)
Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate 5-chloro-3-formyl indole-2-carboxylate Reductive amination 5-chloro-indole-2-carboxylate mdpi.com
5-Chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylic acid Ethyl 5-chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate Saponification (LiOH) 5-chloro-indole-2-carboxylic acid mdpi.com
5-chloro-1-octylindoline-2,3-dione 5-chloro-1H-indole-2,3-dione N-alkylation N-alkylated 5-chloroisatin (B99725)
5-chloro-1-decylindoline-2,3-dione 5-chloro-1H-indole-2,3-dione N-alkylation N-alkylated 5-chloroisatin

Contribution to Complex Molecular Architecture Synthesis (e.g., Multiheterocyclic scaffolds)

The 1-aminoindole (B1208307) scaffold, including the 5-chloro substituted variant, is a powerful building block for the synthesis of complex molecular architectures, particularly fused multiheterocyclic systems. These intricate structures are of significant interest due to their potential biological activities. acs.orgnih.gov

One notable application is in the palladium-catalyzed intramolecular arylation of functionalized N,N'-substituted 1-aminoindoles. acs.orgnih.gov This reaction efficiently produces fused indolo[2,1-a]phthalazines in high yields. acs.orgnih.gov The methodology can be extended to a one-pot double C-H arylation at the C-2 and C-3 positions of the indole (B1671886) ring, providing access to previously unknown and complex scaffolds that hold promise for biological applications. acs.orgnih.gov

Furthermore, the 1-aminoindole moiety can participate in tandem reactions to construct elaborate molecular frameworks. Silver-catalyzed tandem cycloisomerization/hydroarylation reactions have been developed to create highly functionalized 1,2-dihydroisoquinoline (B1215523) derivatives. rsc.org In this process, various nitrogen-containing heterocycles, such as indoles, are incorporated into the final structure, merging the chemical features of different pharmacophores into a single multiheterocyclic scaffold. rsc.org This strategy offers a straightforward route to novel and biologically relevant molecular architectures from readily available starting materials under mild conditions. rsc.org The development of such synthetic strategies enables the construction of diverse spiro[indanone-benzazepine] and other polycyclic frameworks through annulation reactions. researchgate.net

The table below summarizes examples of complex molecular architectures synthesized using indole-based scaffolds.

Table 2: Synthesis of Complex Molecular Architectures from Indole Scaffolds This table is interactive. Click on the headers to sort the data.

Reaction Type Catalyst/Reagent Precursor Scaffold Resulting Complex Scaffold Source(s)
Intramolecular Arylation Pd(OAc)₂/Dpephos N,N'-substituted 1-aminoindoles Fused indolo[2,1-a]phthalazines acs.orgnih.gov
Tandem Cycloisomerization/Hydroarylation AgOTf 2-Alkynylaryl aldimines and Indoles 1,2-Dihydroisoquinolines rsc.org
[4 + 3] Annulation DMAP N-(o-chloromethyl)aryl amides Spiro[indanone-benzazepine] researchgate.net

Role in Organic Reaction Methodology Development

The pursuit of efficient synthetic routes to 1-aminoindoles, including 5-Chloro-1H-indol-1-amine, has spurred the development of novel organic reaction methodologies. These advancements often focus on improving reaction efficiency, substrate scope, and environmental friendliness.

A significant development is the creation of palladium-catalyzed domino reactions for the synthesis of a broad range of substituted 1-aminoindoles. nih.govresearchgate.net This approach allows for the construction of the target molecules from simple precursors like 2-halo-phenylacetylenes and hydrazines in good to excellent yields under mild conditions, demonstrating high step economy. nih.govresearchgate.net

Another area of progress is the development of metal-free C-H amination reactions. An oxidative cyclization of electron-rich α-arylhydrazones, promoted by hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA), provides a direct route to N-amino-1H-indoles. researchgate.net This method is chemoselective and avoids the need for transition metals or pre-functionalized substrates, representing a greener synthetic alternative. researchgate.net

Researchers have also explored new methods for the functionalization of the indole core itself. A novel methodology combining a boron Lewis acid (PhBCl₂) with nitriles has been shown to be effective for the synthesis of 3-acylindoles and 1-(1H-indol-3-yl)alkylamines. jst.go.jp This reaction proceeds selectively at the 3-position of the indole under mild conditions. The intermediate imine can be reduced in situ to afford the corresponding amine, providing a versatile tool for introducing functional groups at a key position of the indole skeleton. jst.go.jp These methodological advancements not only facilitate the synthesis of this compound and its derivatives but also enrich the toolkit of synthetic organic chemists for constructing other complex heterocyclic systems.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Chloro-1H-indol-1-amine with high purity?

  • Methodological Answer : A common approach involves coupling hydrazine derivatives with halogenated indole precursors under controlled acidic conditions. For example, derivatives like 5-chloro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one can be synthesized via condensation reactions, followed by purification using column chromatography (≥95% purity) . Evidence also suggests that protecting-group strategies (e.g., acetyl or tert-butyl carbamate) improve yield and reduce side reactions in halogenated indole systems .

Q. How should researchers optimize HPLC conditions for purity analysis of this compound?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Monitoring at 254 nm is recommended due to the compound’s aromatic absorbance. A retention time of 8–10 minutes and ≥98% purity (as reported for structurally similar indole derivatives) can be achieved with these parameters . Validate results with spiked samples and internal standards to confirm reproducibility.

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : While specific hazard data for this compound is limited, structurally related halogenated indoles may exhibit toxicity. Follow GHS guidelines: use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. Store at –20°C in airtight, light-resistant containers. For waste disposal, neutralize with dilute acetic acid before incineration .

Advanced Research Questions

Q. What crystallographic strategies (e.g., SHELX refinement) are effective for resolving structural ambiguities in halogenated indole derivatives?

  • Methodological Answer : For X-ray crystallography, use SHELXL for refinement, particularly for high-resolution or twinned data. Key steps include:

  • Assigning anisotropic displacement parameters to chlorine atoms.
  • Applying TWIN/BASF commands for twinned crystals.
  • Validating hydrogen bonding networks using SHELXPRO’s intermolecular distance analysis .
    • Example: A similar compound, 5-chloro-3-(2-phenylhydrazinylidene)-1H-indol-2(3H)-one, was resolved using SHELX-76 with R-factor < 0.05 .

Q. How can computational modeling (e.g., MOE software) predict the reactivity and pharmacological targets of this compound?

  • Methodological Answer : Use Molecular Operating Environment (MOE) to:

  • Perform docking studies against targets like serotonin receptors or kinases, leveraging indole’s affinity for hydrophobic binding pockets.
  • Simulate reaction pathways (e.g., electrophilic substitution at the 3-position) using semi-empirical PM6 methods.
  • Validate predictions with experimental data (e.g., Akt kinase inhibition assays for related chloroacetyl-indoles) .

Q. What analytical approaches resolve contradictory spectral data (e.g., NMR vs. X-ray) in indoleamine derivatives?

  • Methodological Answer :

  • Triangulation : Cross-validate NMR (e.g., ¹H, ¹³C, DEPT) with X-ray crystallography and high-resolution mass spectrometry (HRMS). For instance, discrepancies in proton assignments due to tautomerism can be resolved via NOESY correlations .
  • Dynamic NMR : Use variable-temperature NMR to detect rotational barriers or tautomeric equilibria affecting spectral splitting .
  • Quantum Calculations : Compare experimental ¹³C shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) .

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